N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide
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Overview
Description
5’-O-DMT-N4-Acetyl-5-Methyl-2’-deoxycytidine 3’-CE phosphoramidite is a specialized chemical compound used primarily in the synthesis of oligonucleotides. This compound is a derivative of deoxycytidine, modified to include a dimethoxytrityl (DMT) protecting group at the 5’ position, an acetyl group at the N4 position, and a cyanoethyl (CE) phosphoramidite group at the 3’ position. These modifications enhance the compound’s stability and reactivity, making it valuable in various biochemical and molecular biology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-N4-Acetyl-5-Methyl-2’-deoxycytidine 3’-CE phosphoramidite involves several key steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of deoxycytidine is protected using a dimethoxytrityl (DMT) group.
Acetylation of the N4 Position: The N4 position of the cytidine base is acetylated using acetic anhydride in the presence of a catalyst like dimethylaminopyridine (DMAP).
Introduction of the Cyanoethyl Phosphoramidite Group: The 3’ hydroxyl group is converted to a cyanoethyl phosphoramidite group by reacting the intermediate with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base such as diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as column chromatography and recrystallization to achieve high purity levels (≥98%).
Quality Control: Rigorous quality control measures, including HPLC and NMR analysis, ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-N4-Acetyl-5-Methyl-2’-deoxycytidine 3’-CE phosphoramidite undergoes several types of chemical reactions:
Substitution Reactions: The cyanoethyl phosphoramidite group can participate in substitution reactions, particularly during oligonucleotide synthesis.
Deprotection Reactions: The DMT and acetyl protecting groups can be removed under acidic and basic conditions, respectively.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as tetrazole or other activators to facilitate the coupling of the phosphoramidite group with nucleotides.
Deprotection Reactions: DMT group removal is achieved using mild acids like trichloroacetic acid (TCA), while acetyl group removal requires basic conditions, often using ammonia or methylamine.
Major Products Formed
Scientific Research Applications
5’-O-DMT-N4-Acetyl-5-Methyl-2’-deoxycytidine 3’-CE phosphoramidite has several scientific research applications:
Oligonucleotide Synthesis: Used in the automated synthesis of DNA and RNA oligonucleotides for research and therapeutic purposes.
Methylation Studies: The compound’s methylated cytidine base is useful in studying DNA methylation patterns and their effects on gene expression.
Antisense Therapy: Utilized in the development of antisense oligonucleotides, which can bind to specific mRNA sequences to inhibit gene expression.
PCR Primers: Employed in the synthesis of strong-binding PCR primers for various genetic analyses.
Mechanism of Action
The mechanism of action of 5’-O-DMT-N4-Acetyl-5-Methyl-2’-deoxycytidine 3’-CE phosphoramidite involves its incorporation into oligonucleotides during synthesis. The DMT group protects the 5’ hydroxyl group, preventing unwanted reactions, while the cyanoethyl phosphoramidite group facilitates the formation of phosphodiester bonds between nucleotides . The acetyl group at the N4 position enhances the stability of the cytidine base, reducing the likelihood of degradation .
Comparison with Similar Compounds
Similar Compounds
5’-O-DMT-N4-Acetyl-2’-deoxycytidine-CE phosphoramidite: Similar in structure but lacks the methyl group at the 5 position.
5’-O-DMT-N4-Acetyl-2’-fluoro-2’-deoxycytidine 3’-CE phosphoramidite: Contains a fluorine atom at the 2’ position instead of a hydrogen.
N4-Benzoyl-5’-O-DMT-2’-fluoro-2’-deoxycytidine-3’-CE-Phosphoramidite: Features a benzoyl group at the N4 position and a fluorine atom at the 2’ position.
Uniqueness
5’-O-DMT-N4-Acetyl-5-Methyl-2’-deoxycytidine 3’-CE phosphoramidite is unique due to its combination of protective groups and the methylation at the 5 position, which enhances its stability and reactivity in oligonucleotide synthesis .
Properties
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H52N5O8P/c1-28(2)47(29(3)4)56(53-24-12-23-43)55-37-25-39(46-26-30(5)40(44-31(6)48)45-41(46)49)54-38(37)27-52-42(32-13-10-9-11-14-32,33-15-19-35(50-7)20-16-33)34-17-21-36(51-8)22-18-34/h9-11,13-22,26,28-29,37-39H,12,24-25,27H2,1-8H3,(H,44,45,48,49) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUQEQDYBKCNTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N5O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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